(S)-Volinanserin: A Comprehensive Technical Guide to its 5-HT2A Antagonism
(S)-Volinanserin: A Comprehensive Technical Guide to its 5-HT2A Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A).[1] This technical guide provides an in-depth overview of the mechanism of action of (S)-Volinanserin, focusing on its interaction with the 5-HT2A receptor. The document details the quantitative pharmacology of (S)-Volinanserin, outlines the experimental protocols used to characterize its activity, and illustrates the key signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of 5-HT2A antagonists.
Introduction to (S)-Volinanserin and the 5-HT2A Receptor
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes within the central nervous system.[2] Activation of the 5-HT2A receptor by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), initiates a signaling cascade that modulates neuronal activity, perception, cognition, and mood.[3] Dysregulation of the 5-HT2A receptor system has been implicated in various neuropsychiatric disorders, including schizophrenia, depression, and insomnia.[2][4]
(S)-Volinanserin has been extensively utilized as a research tool to probe the function of the 5-HT2A receptor due to its high selectivity.[1] It has also been investigated in clinical trials for its potential therapeutic effects in treating conditions such as schizophrenia and insomnia, although it has not been marketed for these indications.[1][5] The primary mechanism underlying its therapeutic potential is its ability to block the effects of serotonin at the 5-HT2A receptor, thereby modulating downstream signaling pathways.
Quantitative Pharmacology of (S)-Volinanserin
The interaction of (S)-Volinanserin with the 5-HT2A receptor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data that define the pharmacological profile of (S)-Volinanserin.
Table 1: Receptor Binding Affinity of (S)-Volinanserin
| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |
| 5-HT2A | (S)-Volinanserin | 0.36 | Not Specified | Radioligand Binding | [6][7] |
| 5-HT2A | [3H]MDL 100907 | ~0.3 | Rat | Radioligand Binding | [8] |
Table 2: Receptor Selectivity of Volinanserin
| Receptor | Selectivity (fold) over 5-HT2A | Reference |
| 5-HT1c | 300 | [6][7] |
| alpha-1 adrenergic | 300 | [6][7] |
| Dopamine D2 | 300 | [6][7] |
| 5-HT2C | ~300 | [9] |
Table 3: Functional Antagonism of (S)-Volinanserin
| Assay | Agonist | Antagonist | AD50 (mg/kg) | Species | Model | Reference |
| Head-Twitch Response | DOI (1.0 mg/kg) | Volinanserin | 0.0062 | Mouse | In vivo | [10] |
| Intracranial Self-Stimulation | DOI (1.0 mg/kg) | Volinanserin | 0.0040 | Rat | In vivo | [10] |
| Head-Twitch Response | LSD (0.32 mg/kg) | Volinanserin | 0.00047 | Mouse | In vivo | [10] |
Mechanism of Action: 5-HT2A Receptor Antagonism
(S)-Volinanserin acts as a competitive antagonist at the 5-HT2A receptor. This means that it binds to the same site as the endogenous agonist, serotonin, but does not activate the receptor. By occupying the binding site, (S)-Volinanserin prevents serotonin from binding and initiating the downstream signaling cascade. Some studies also suggest that volinanserin may act as an inverse agonist, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist.[9]
The 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is primarily coupled to the Gq/G11 family of G-proteins.[3] Upon activation by an agonist like serotonin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3]
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[11]
The increase in intracellular Ca2+ and the activation of PKC lead to a cascade of downstream cellular responses, including the modulation of ion channel activity, gene expression, and neurotransmitter release.
dot
Caption: 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of (S)-Volinanserin.
Therapeutic Implications of 5-HT2A Antagonism in Insomnia
The therapeutic rationale for using 5-HT2A antagonists like volinanserin for the treatment of insomnia is based on their ability to increase slow-wave sleep (deep sleep) and reduce nighttime awakenings.[12] Serotonin, acting through 5-HT2A receptors, is involved in promoting wakefulness and suppressing slow-wave sleep.[4] By blocking these receptors, volinanserin is thought to disinhibit the processes that promote deep, restorative sleep. Clinical trials have investigated the efficacy of volinanserin in patients with sleep maintenance insomnia.[13][14]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of (S)-Volinanserin.
5-HT2A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by a test compound.
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[15]
-
Radioligand: [3H]Ketanserin or another suitable 5-HT2A radioligand.[16]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM ketanserin).
-
Test compound (e.g., (S)-Volinanserin) at various concentrations.
-
96-well filter plates (e.g., GF/B or GF/C).[17]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[18]
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
dot
Caption: Experimental Workflow for a 5-HT2A Receptor Radioligand Binding Assay.
Serotonin-Induced Calcium Influx Assay
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.
Objective: To determine the potency (IC50) of a test compound in blocking agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[19]
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 4).[19]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
5-HT2A receptor agonist (e.g., serotonin).
-
Test compound (e.g., (S)-Volinanserin).
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR).
Procedure:
-
Plate the 5-HT2A expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.[20]
-
Wash the cells with assay buffer to remove any extracellular dye.
-
Add the test compound at various concentrations to the wells and incubate for a predetermined time to allow for receptor binding.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the 5-HT2A agonist to all wells to stimulate the receptor and initiate calcium release.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
dot
Caption: Experimental Workflow for a Serotonin-Induced Calcium Influx Assay.
Conclusion
(S)-Volinanserin is a valuable pharmacological tool for studying the 5-HT2A receptor. Its high potency and selectivity make it an ideal antagonist for both in vitro and in vivo investigations. The data and protocols presented in this guide provide a comprehensive overview of the mechanism of action of (S)-Volinanserin and serve as a resource for researchers in the field of neuroscience and drug discovery. Understanding the intricate details of how compounds like (S)-Volinanserin interact with their targets is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders.
References
- 1. Volinanserin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inverse agonists of the 5-HT2A receptor reduce nicotine withdrawal signs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Hypnotic - Wikipedia [en.wikipedia.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 17. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. volinanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]
